molecular formula C8H3ClF3NO4S B1487625 5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride CAS No. 1268334-87-7

5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride

Cat. No. B1487625
M. Wt: 301.63 g/mol
InChI Key: FLOIXWJQIHZCRE-UHFFFAOYSA-N
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Description

“5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride” is a chemical compound with the CAS Number: 1268334-87-7 and a linear formula of C8 H3 Cl F3 N O4 S . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3ClF3NO4S/c9-18(14,15)7-2-1-5(16-7)4-3-6(17-13-4)8(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.63 .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Isoxazolylsulfonyl Chlorides : The synthesis of 5-isoxazolylsulfonyl chlorides, including those with trifluoromethyl groups, has been explored due to their potential as reagents for constructing prospective bioactive compounds. The research identified methods for synthesizing these compounds with acceptable yields, utilizing oxidative chlorination and further experimental techniques to study the reaction of oxidative chlorination of 5-(benzylthio)-3-isoxazoles (Lebed', P. S., Tolmachov, Andrij O., et al., 2017).

  • Development of Trifluoromethyl-substituted Isoxazoles : The synthesis of 3,4,5-trisubstituted isoxazoles, including those with trifluoromethyl groups, in water under mild conditions has been reported. This environmentally friendly method provides access to structures found in numerous bioactive natural products and pharmaceuticals, highlighting the compound's relevance in drug discovery programs (Hossain, Md Imran, et al., 2022).

  • Antiparasiticides Development : Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives have been synthesized for potential antiparasitic applications. The research emphasizes the importance of the trifluoromethyl group and sulfonyl chloride functionality in the development of new classes of bioactive compounds (Kawai, Hiroyuki, et al., 2014).

  • Heterocyclic Chemistry Applications : The compound has been utilized in the synthesis of various N-heterocycles, demonstrating its versatility in organic synthesis. The creation of trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines has been achieved, showcasing the compound's utility in generating structures of interest for pharmaceutical research (Bazhin, D. N., et al., 2015).

Bioactive Compound Synthesis

  • Carbonic Anhydrase Inhibition : Isoxazole-containing sulfonamides, synthesized from reactions involving isoxazole sulfonyl chlorides, have shown potent inhibitory properties against carbonic anhydrase II and VII. These findings illustrate the compound's role in developing inhibitors for therapeutic applications, such as treating glaucoma and neuropathic pain (Altug, C., et al., 2017).

Safety And Hazards

The safety information available indicates that this compound is dangerous. It can cause skin corrosion or irritation and serious eye damage or eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Future Directions

The future directions for this compound would depend on its specific applications. Given the importance of trifluoromethylated compounds in various industries, it’s likely that research into new synthesis methods and applications for these types of compounds will continue .

properties

IUPAC Name

5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]furan-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO4S/c9-18(14,15)7-2-1-5(16-7)4-3-6(17-13-4)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOIXWJQIHZCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C2=NOC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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